1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone 1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone
Brand Name: Vulcanchem
CAS No.: 775294-51-4
VCID: VC0502082
InChI: InChI=1S/C18H19NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10,20H,8-9,11-12H2,1H3
SMILES: COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32
Molecular Formula: C18H19NO4
Molecular Weight: 313.3g/mol

1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone

CAS No.: 775294-51-4

Main Products

VCID: VC0502082

Molecular Formula: C18H19NO4

Molecular Weight: 313.3g/mol

1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone - 775294-51-4

CAS No. 775294-51-4
Product Name 1-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone
Molecular Formula C18H19NO4
Molecular Weight 313.3g/mol
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone
Standard InChI InChI=1S/C18H19NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10,20H,8-9,11-12H2,1H3
Standard InChIKey OBPOZRICFAECJI-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32
Canonical SMILES COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32
Solubility 47 [ug/mL]
PubChem Compound 1872182
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator